N,N'-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide)
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Overview
Description
N,N’-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and amide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide) typically involves multi-step organic reactions. One common method includes the condensation of 1,2-phenylenediamine with 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N,N’-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of N,N’-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide) involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-(1,4-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide): Similar structure but with different positioning of the phenylene group.
N,N’-(1,3-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide): Another isomer with a different arrangement of the phenylene group.
Uniqueness
N,N’-(1,2-phenylene)bis(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide) is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C38H30N4O6 |
---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-[2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]phenyl]butanamide |
InChI |
InChI=1S/C38H30N4O6/c43-31(19-7-21-41-35(45)25-13-3-9-23-10-4-14-26(33(23)25)36(41)46)39-29-17-1-2-18-30(29)40-32(44)20-8-22-42-37(47)27-15-5-11-24-12-6-16-28(34(24)27)38(42)48/h1-6,9-18H,7-8,19-22H2,(H,39,43)(H,40,44) |
InChI Key |
VCDWJYPKFQVVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)NC(=O)CCCN5C(=O)C6=CC=CC7=C6C(=CC=C7)C5=O |
Origin of Product |
United States |
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